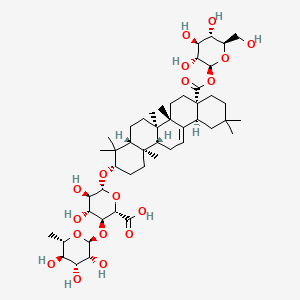

Olaxoside

Description

Properties

CAS No. |

80135-33-7 |

|---|---|

Molecular Formula |

C48H76O18 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O18/c1-21-28(50)30(52)33(55)39(61-21)64-36-32(54)35(57)41(65-37(36)38(58)59)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-34(56)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34+,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

InChI Key |

FWGUQBCYEUGRPQ-IRWWUQPRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Olaxoside

Sophisticated Spectroscopic Approaches for Olaxoside Structure Determination

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a valuable technique used in the structural elucidation of organic compounds, including triterpenoid (B12794562) saponins (B1172615) like this compound, by identifying the presence of specific functional groups based on their characteristic vibrational frequencies. researchgate.nettandfonline.comorgchemboulder.comlibretexts.org The IR spectrum of a compound displays absorption bands at specific wavenumbers (typically measured in cm⁻¹) that correspond to the stretching and bending vibrations of the chemical bonds within the molecule. orgchemboulder.comlibretexts.orgspectroscopyonline.com

For triterpenoid saponins, IR spectroscopy can provide evidence for the presence of key functional groups such as hydroxyl groups (-OH), carbon-hydrogen bonds (C-H), and carbonyl groups (C=O). researchgate.netljmu.ac.uktandfonline.com

Reported IR spectral data for compounds isolated from Olax species, including those closely related to this compound, show characteristic absorption bands. For example, a study on cytotoxic triterpenoid saponins from Olax subscorpioidea reported IR peaks for a compound at 3300 cm⁻¹ (OH stretching), 2930 cm⁻¹ (C-H stretching), 1750 cm⁻¹ (C=O stretching), 1690 cm⁻¹ (C=O stretching), and 1020 cm⁻¹ (C-O stretching). ljmu.ac.uk Another study on triterpene saponins from Olax obtusifolia reported IR peaks at 3360 cm⁻¹ (OH stretching), 2970 cm⁻¹ (C-H stretching), 1750 cm⁻¹ (C=O stretching), 1690 cm⁻¹ (C=O stretching), and 1050 cm⁻¹ (C-O stretching). researchgate.net These values are consistent with the expected vibrations for hydroxyl groups, aliphatic C-H bonds, and carbonyl groups (likely from ester or carboxylic acid functionalities) present in triterpenoid saponins. orgchemboulder.comlibretexts.orgspectroscopyonline.com

The broad absorption band typically observed in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. orgchemboulder.comlibretexts.org Peaks in the 2900-3000 cm⁻¹ range are indicative of C-H stretching vibrations in alkyl groups. orgchemboulder.comlibretexts.org Carbonyl stretching vibrations (C=O) usually appear in the region of 1650-1800 cm⁻¹, with the exact position influenced by factors such as conjugation and the nature of the carbonyl group (e.g., ester, carboxylic acid). orgchemboulder.comlibretexts.orgspectroscopyonline.com The presence of C-O stretching vibrations, particularly in the glycosidic linkages and ester groups, is often observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.netljmu.ac.ukorgchemboulder.comspectroscopyonline.com

While specific IR data solely attributed to this compound in isolation were not extensively detailed in the search results beyond general ranges observed for related saponins, the application of IR spectroscopy is a standard step in the structural elucidation process to confirm the presence of these key functional groups within the this compound molecule.

Below is a table summarizing characteristic IR absorption ranges relevant to the functional groups expected in this compound, based on general IR correlation charts and reported data for similar compounds from Olax species.

| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Notes |

| 3200-3600 | O-H | Hydroxyl (H-bonded) | Strong, broad band |

| 2900-3000 | C-H | Aliphatic C-H | Stretching vibrations |

| 1650-1800 | C=O | Carbonyl (Ester, Carboxylic acid) | Strong band, position varies |

| 1000-1300 | C-O | C-O (Alcohols, Esters, Ethers) | Stretching vibrations, often in fingerprint region |

Note: This table presents general ranges and is based on characteristic absorptions and data from related compounds. Specific peak positions for this compound may vary slightly.

X-ray Crystallography for Absolute Stereochemistry of this compound and Related Compounds (if applicable)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry. wikipedia.orgnih.govyale.edu It relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered lattice of a crystal. wikipedia.orgnih.govyale.eduamherst.edu By analyzing the angles and intensities of the diffracted X-rays, crystallographers can create an electron density map from which the positions of atoms and their connectivity can be determined. wikipedia.orgnih.gov

For complex natural products like triterpenoid saponins, X-ray crystallography can provide definitive information regarding bond lengths, bond angles, and importantly, the absolute configuration of chiral centers. This is particularly valuable when spectroscopic methods alone cannot unambiguously assign stereochemistry.

Searches for X-ray crystallography data specifically on "this compound" did not yield readily available results detailing a crystal structure determination for this exact compound in the public domain search snippets. However, X-ray crystallography is a standard method for determining the absolute stereochemistry of organic molecules when suitable crystals can be obtained. wikipedia.orgnih.govyale.edu

The application of X-ray crystallography to related triterpenoids or saponins is a common practice in natural product chemistry to confirm structures and stereochemistry. While direct crystallographic data for this compound were not found in the provided search results, the principle of using this technique for absolute stereochemistry determination in this class of compounds is well-established. wikipedia.orgnih.govyale.edu The ability to perform X-ray crystallography is contingent upon obtaining high-quality single crystals of the compound. nih.govyale.edu

Therefore, while X-ray crystallography is a highly relevant methodology for determining the absolute stereochemistry of complex molecules like this compound, its application is dependent on the successful crystallization of the compound or a suitable derivative. The absence of readily found public crystallographic data for this compound in the search results does not preclude the possibility of such studies existing or being feasible.

Biosynthesis and Chemoenzymatic Synthesis of Olaxoside

Putative Precursor Pathways for the Triterpenoid (B12794562) Aglycone of Olaxoside

The journey to synthesize the core scaffold of this compound, its triterpenoid aglycone, begins with fundamental building blocks of isoprenoid metabolism. nih.govuoa.gr The aglycone, the non-sugar component of the glycoside, provides the foundational structure that is later decorated with sugar moieties. wikipedia.orgbritannica.com For this compound, this core is an oleanane-type skeleton. researchgate.net

Isoprenoid Pathway Intermediates in Triterpene Saponin (B1150181) Biosynthesis

The biosynthesis of all terpenoids, including the aglycone of this compound, originates from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org Plants utilize two distinct pathways to generate these essential building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. frontiersin.org For the synthesis of triterpenoids like the this compound aglycone, the MVA pathway is the primary source of IPP and DMAPP. frontiersin.org

These C5 units are sequentially condensed to form larger precursors. The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl diphosphate synthase (FPPS), yields the C15 compound farnesyl diphosphate (FPP). Subsequently, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene. This linear molecule is the direct precursor to the vast array of cyclic triterpenoids. uoa.gr

| Enzyme | Abbreviation | Pathway Step | Precursor(s) | Product(s) |

| Farnesyl Diphosphate Synthase | FPPS | Sequential condensation of C5 units to form a C15 intermediate | IPP, DMAPP | Farnesyl Diphosphate (FPP) |

| Squalene Synthase | SQS | Head-to-head condensation of two C15 units to form the C30 triterpene backbone | Farnesyl Diphosphate (FPP) | Squalene |

Enzymatic Cyclization of Squalene-2,3-Epoxide to the Oleanane Scaffold

The formation of the characteristic polycyclic structure of the this compound aglycone is a pivotal and complex step. The linear squalene molecule first undergoes epoxidation by squalene epoxidase (SE), which introduces an oxygen atom to form (3S)-2,3-oxidosqualene. uoa.gr This epoxide is a critical branch-point intermediate, directing carbon flux towards either sterol or triterpenoid biosynthesis. uoa.gr

In the putative pathway for this compound, 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC), namely β-amyrin synthase (bAS). uoa.grresearchgate.net This enzyme catalyzes a highly orchestrated cascade of cyclizations and rearrangements, transforming the flexible linear epoxide into the rigid pentacyclic oleanane skeleton, with β-amyrin being the primary product. nih.govacs.org This oleanane scaffold is the fundamental framework of the this compound aglycone, which is subsequently modified by other enzymes to create further structural diversity. researchgate.net

Glycosyltransferase-Mediated Elongation in this compound Biosynthesis

Glycosylation, the attachment of sugar moieties, is a critical step in saponin biosynthesis that significantly impacts their biological activity, solubility, and stability. nih.govnih.gov This process is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govoup.com

Role of UDP-Sugars in this compound Glycosylation

The sugar residues attached to the this compound aglycone are transferred from activated sugar donors, most commonly uridine diphosphate (UDP)-sugars. These high-energy molecules are synthesized in the cytoplasm and serve as the substrates for UGTs. The specific sugar chains found on the final this compound molecule are determined by the availability of various UDP-sugars within the cell and the specificity of the UGTs involved. Common UDP-sugars utilized in saponin biosynthesis include UDP-glucose, UDP-galactose, UDP-rhamnose, UDP-xylose, and UDP-glucuronic acid. researchgate.net

| Common UDP-Sugar Donors | Abbreviation | Sugar Moiety Transferred |

| UDP-glucose | UDP-Glc | Glucose |

| UDP-galactose | UDP-Gal | Galactose |

| UDP-rhamnose | UDP-Rha | Rhamnose |

| UDP-xylose | UDP-Xyl | Xylose |

| UDP-glucuronic acid | UDP-GlcA | Glucuronic acid |

Specificity and Mechanism of Glycosyltransferases Involved in Saponin Formation

The construction of the specific glycan chains of this compound is a stepwise process mediated by several distinct UGTs, each exhibiting high regio- and substrate specificity. oup.comresearchgate.net UGTs recognize and bind to a specific hydroxyl group on the triterpenoid aglycone (or the growing sugar chain) and catalyze the formation of a glycosidic bond with the sugar from the corresponding UDP-sugar donor. nih.govnih.gov

The biosynthesis likely involves an initial UGT that attaches the first sugar to the aglycone, followed by the action of other UGTs that sequentially add more sugars to elongate and branch the chain. oup.com The order and linkage of these sugars are precisely controlled by the specific UGTs present in the plant. This enzymatic cascade is responsible for the vast structural diversity observed among triterpenoid saponins (B1172615). researchgate.net

Post-Glycosylation Modifications and Enzymatic Maturation of this compound

Following the assembly of the glycan chains, the this compound precursor may undergo further enzymatic modifications, often referred to as post-glycosylation modifications. nih.gov These final tailoring steps are crucial for the maturation of the molecule and can significantly influence its biological function. researchgate.net

These modifications can include the attachment of various chemical groups to the sugar moieties or the aglycone. mdpi.com Common modifications found in saponins include:

Acylation: The addition of acyl groups (such as acetyl groups) to the sugar residues, catalyzed by acyltransferases.

Methylation: The addition of a methyl group, often catalyzed by methyltransferases. researchgate.net

Hydroxylation: Additional oxidation of the aglycone scaffold, often mediated by cytochrome P450 monooxygenases, can occur before or after glycosylation. frontiersin.orgacs.org

These final enzymatic touches complete the biosynthesis of the mature this compound molecule, equipping it with the specific chemical properties required for its biological role in the plant. The combination of the core aglycone structure, the specific glycan chains, and these final modifications results in the unique chemical identity of this compound. Chemoenzymatic synthesis approaches, which combine chemical methods with the high selectivity of enzymes like UGTs and P450s, offer a promising strategy for producing this compound and its analogs for further study and application. researchgate.netnih.govdoi.org

Biotechnological and Chemoenzymatic Approaches Towards this compound Synthesis and Analogues

The complexity of this compound's chemical structure presents significant challenges for traditional chemical synthesis. As a result, researchers are turning to more sophisticated and sustainable methods that harness the power of biological systems. Biotechnological and chemoenzymatic strategies offer promising avenues for the efficient and selective synthesis of this compound and the generation of novel analogues. These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering a powerful toolkit for natural product synthesis. nih.govmdpi.com

Chemoenzymatic synthesis, in particular, has emerged as a robust strategy for creating complex molecules like this compound. nih.govnih.gov This approach synergistically utilizes both biocatalytic methods and modern synthetic chemistry in a multi-step process. nih.gov The unparalleled regio- and stereoselectivity of enzymes allows for precise modifications of complex molecules, while chemical synthesis provides the means to construct the core scaffold and introduce functionalities not accessible through enzymatic means alone. nih.gov This combination holds immense potential for streamlining the production of valuable bioactive compounds. nih.gov

Key Advantages of Chemoenzymatic Approaches:

| Advantage | Description |

| High Selectivity | Enzymes exhibit remarkable regio- and stereoselectivity, leading to the formation of specific isomers and reducing the need for complex protection and deprotection steps. nih.gov |

| Mild Reaction Conditions | Enzymatic reactions typically occur under mild conditions of temperature, pressure, and pH, which helps to preserve sensitive functional groups within the molecule. mdpi.com |

| Environmental Sustainability | Biocatalysis is considered a green technology as it often uses water as a solvent and reduces the generation of hazardous waste compared to traditional chemical methods. mdpi.com |

| Generation of Novel Analogues | The flexibility of chemoenzymatic synthesis allows for the creation of a diverse range of analogues by combining different enzymatic and chemical steps, facilitating the exploration of structure-activity relationships. nih.gov |

Research Findings in Chemoenzymatic Synthesis of Natural Products:

While specific research on the chemoenzymatic synthesis of this compound is still emerging, studies on other complex natural products provide a strong foundation and valuable insights. For instance, the chemoenzymatic synthesis of various bioactive molecules, including alkaloids, steroids, and peptides, has been successfully demonstrated. nih.govmdpi.com These studies often involve the use of enzymes such as lipases, proteases, and oxidoreductases to perform key transformations with high efficiency and selectivity. mdpi.comnih.gov

The exploration of biotechnological production systems, such as microbial fermentation or plant cell cultures, also presents a promising frontier. nih.gov By introducing the biosynthetic genes for this compound into a suitable host organism, it may be possible to achieve de novo production of the compound. This approach, often referred to as metabolic engineering, allows for the optimization of production titers and the potential for continuous manufacturing.

Future research in this area will likely focus on the discovery and characterization of the specific enzymes involved in the this compound biosynthetic pathway. Once identified, these enzymes can be harnessed in chemoenzymatic and biotechnological platforms to produce this compound and a library of novel analogues for pharmacological evaluation. The integration of protein engineering and process optimization will be crucial in enhancing the stability and efficiency of these biocatalysts, ultimately paving the way for the sustainable production of this valuable natural product. mdpi.com

Structural Analogs and Derivatives of Olaxoside

Naturally Occurring Oleanane-Type Triterpenoid (B12794562) Saponins (B1172615) from Olax Species Structurally Related to Olaxoside

The genus Olax is a rich source of structurally diverse oleanane-type triterpenoid saponins that share the same fundamental aglycone skeleton as this compound. Phytochemical investigations of various Olax species have led to the isolation and characterization of several compounds that can be considered natural analogs of this compound.

Research on the roots of Olax subscorpioidea has resulted in the identification of a number of triterpenoid glycosides. tandfonline.com These compounds, like this compound, are based on the oleanolic acid aglycone. The primary variations among these natural analogs lie in the composition and linkage of the sugar moieties attached to the triterpene core.

A study by Adekunle et al. (2023) on Olax subscorpioidea led to the isolation of several oleanane-type triterpenoid saponins. tandfonline.com These findings contribute to the understanding of the chemical diversity within the Olax genus and provide a basis for comparing the structural features of these naturally occurring analogs with this compound. The identified compounds from this research are detailed in the table below.

Table 1: Naturally Occurring Oleanane-Type Triterpenoid Saponins from Olax subscorpioidea

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-6-O-methyl-β-D-glucuronopyranoside]-28-O-β-D-glucopyranosyl ester | C56H88O24 | A bidesmosidic saponin (B1150181) with a methylated glucuronic acid and glucose moieties attached to oleanolic acid. |

| Oleanolic acid 3-O-[α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl-(1 → 2)-6-O-methyl-β-D-glucuronopyranoside]-28-O-β-D-glucopyranosyl ester | C62H98O28 | A bidesmosidic saponin featuring a more complex oligosaccharide chain at the C-3 position, including rhamnose, glucose, and a methylated glucuronic acid. |

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-β-D-glucopyranosyl-(1 → 3)-β-D-glucopyranoside] | C48H78O19 | A monodesmosidic saponin with a linear trisaccharide chain of glucose units at the C-3 position. |

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-β-D-glucuronopyranoside] | C42H66O14 | A monodesmosidic saponin with a disaccharide of glucose and glucuronic acid at the C-3 position. |

Data sourced from Adekunle et al. (2023). tandfonline.com

Semi-Synthetic Modifications and Chemical Derivatization Strategies for this compound

Direct semi-synthetic modification of this compound is not extensively reported in the scientific literature. However, general chemical derivatization strategies for triterpenoid saponins and specific modifications of its aglycone, oleanolic acid, provide a framework for potential derivatization of this compound. The primary sites for chemical modification on the this compound molecule are the hydroxyl groups of the sugar moieties and the carboxyl and hydroxyl groups of the oleanolic acid backbone.

A common strategy for modifying saponins involves the derivatization of their aglycone. nih.gov In the case of this compound, this would involve the hydrolysis of the glycosidic bonds to yield oleanolic acid, which can then be subjected to various chemical transformations. The hydroxyl group at C-3 and the carboxyl group at C-28 of oleanolic acid are the most frequent targets for modification. nih.gov

Semi-synthetic strategies that have been successfully applied to oleanolic acid and could potentially be adapted for this compound or its aglycone include:

Esterification: The carboxyl group at C-28 of oleanolic acid can be esterified to produce a variety of ester derivatives. nih.gov This modification can alter the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.

Amidation: The C-28 carboxyl group can also be converted to an amide through reaction with various amines. tandfonline.com This introduces a nitrogen-containing functional group, which can influence biological activity.

Acetylation: The hydroxyl groups, particularly at the C-3 position of the aglycone and on the sugar residues, can be acetylated. nih.gov Acetylation can affect the solubility and cell permeability of the saponin.

These semi-synthetic modifications allow for the systematic exploration of structure-activity relationships, potentially leading to the development of analogs with enhanced or novel biological properties.

Discovery and Characterization of Aglycone Derivatives of this compound

The aglycone of this compound is oleanolic acid, a well-characterized pentacyclic triterpenoid. The discovery and characterization of aglycone derivatives of this compound would typically involve the hydrolysis of the parent saponin to cleave the sugar moieties, followed by the isolation and identification of the resulting aglycone. While specific studies detailing the hydrolysis of this compound to yield oleanolic acid are not prevalent, the isolation of oleanolic acid from Olax species provides strong evidence for its role as the aglycone of this compound. tandfonline.com

Oleanolic acid has been isolated from the stem bark of Olax subscorpioidea. tandfonline.com The characterization of this aglycone was performed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com These spectroscopic techniques provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

The derivatization of the isolated oleanolic acid can lead to a variety of aglycone derivatives. For instance, the hydroxyl group at C-3 can be oxidized to a ketone, and the double bond at C-12 can be subjected to various addition reactions. These modifications create a library of aglycone derivatives that can be used to probe the structural requirements for biological activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-6-O-methyl-β-D-glucuronopyranoside]-28-O-β-D-glucopyranosyl ester |

| Oleanolic acid 3-O-[α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl-(1 → 2)-6-O-methyl-β-D-glucuronopyranoside]-28-O-β-D-glucopyranosyl ester |

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-β-D-glucopyranosyl-(1 → 3)-β-D-glucopyranoside] |

| Oleanolic acid 3-O-[β-D-glucopyranosyl-(1 → 4)-β-D-glucuronopyranoside] |

Structure Activity Relationship Sar Studies of Olaxoside

Influence of the Glycosidic Chain Composition and Linkage on Biological Interaction Profiles

The glycosidic (sugar) chains attached to the triterpenoid (B12794562) aglycone play a pivotal role in the biological activity of saponins (B1172615) like Olaxoside. The number, type, and sequence of monosaccharide units, as well as the nature of their linkages, significantly influence the compound's solubility, bioavailability, and interaction with cellular membranes and specific protein targets.

Research on various oleanane-type saponins has demonstrated that the presence and nature of the sugar moieties are critical for their biological effects. For instance, bidesmosidic saponins, which have two sugar chains, often exhibit different biological profiles compared to monodesmosidic saponins with a single sugar chain. The oligosaccharide chain at the C-28 position of the aglycone has been shown to be essential for the anti-ulcerative colitis activities of certain oleanane-type saponins nih.govacs.orgacs.org. The length and composition of this chain, however, may have a less pronounced effect on activity nih.govacs.orgacs.org.

Table 1: Influence of Glycosidic Chain Variations on the Biological Activity of Oleanane-Type Saponins

| Structural Variation | General Effect on Biological Activity | Reference Example |

| Number of Sugar Chains | Bidesmosidic saponins often show different and sometimes enhanced activity compared to monodesmosidic counterparts. | Oleanane-type saponins from Pulsatilla chinensis nih.govacs.orgacs.org |

| Type of Monosaccharide | The specific sugar units (e.g., glucose, rhamnose, glucuronic acid) influence polarity and binding specificity. | Holothuroid triterpene glycosides mdpi.com |

| Linkage Position | The point of attachment of the sugar chain to the aglycone (e.g., C-3 or C-28) is critical for activity. | Oleanane-type saponins sinica.edu.tw |

| Presence of Uronic Acid | The carboxyl group of uronic acids can introduce a negative charge, affecting solubility and ionic interactions. | General saponin (B1150181) chemistry |

Contribution of the Triterpenoid Aglycone Moiety to this compound's Activity Spectrum

The triterpenoid aglycone, the non-sugar part of the saponin, forms the hydrophobic core of this compound and is crucial for its interaction with lipophilic environments such as cell membranes. This compound possesses an oleanane-type pentacyclic triterpenoid skeleton. Modifications to this core structure are known to significantly impact the biological activity of this class of compounds.

Key structural features of the oleanane aglycone that can influence activity include:

The C-12 to C-13 double bond: This feature is common in many biologically active oleanane saponins and contributes to the rigidity of the C and D rings.

Substituents on the A and B rings: The presence of hydroxyl or other functional groups on these rings can modulate activity.

Modifications at the C-23 position: For example, the presence of a methyl group at C-23 in some oleanane-type saponins has been shown to have a significant effect on their efficacy against ulcerative colitis nih.govacs.orgacs.org.

The C-28 carboxyl group: This group can be free or, as in the case of this compound, form an ester linkage with a sugar molecule. This modification has been identified as a key "active portion" of the molecule, and derivatization at this position can lead to highly cytotoxic compounds nih.govacs.org.

The oleanane framework of this compound provides the necessary scaffold for the presentation of the glycosidic chains and other functional groups in a specific spatial orientation, which is critical for molecular recognition by biological targets.

Stereochemical Requirements for this compound's Molecular Recognition and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific stereoisomer of a compound can exhibit vastly different pharmacological and toxicological profiles due to the stereospecificity of biological receptors and enzymes.

Computational Chemistry and Molecular Modeling in this compound SAR Elucidation

In the absence of extensive experimental SAR data for this compound, computational chemistry and molecular modeling techniques offer powerful tools to predict and understand its biological interactions. These in silico methods can provide insights into the conformational properties of this compound and its potential binding modes with various biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method can be employed to screen for potential biological targets of this compound and to understand the key interactions that stabilize the ligand-receptor complex.

While specific molecular docking studies on this compound have not been reported, studies on other oleanane-type triterpenoids have successfully utilized this approach to identify potential binding modes and rationalize observed biological activities. For example, docking studies have been used to investigate the interaction of synthetic oleanane-type triterpenoids with the NF-κB protein, suggesting a potential mechanism for their antiproliferative effects acs.org. Such studies typically reveal the importance of hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the binding pocket of the target protein. For this compound, docking simulations could be used to explore its binding to enzymes involved in inflammation or cancer pathways, providing hypotheses for its mechanism of action that can be tested experimentally.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape in different environments, such as in aqueous solution or embedded in a lipid bilayer.

MD simulations of triterpenoid glycosides interacting with model cell membranes have provided insights into the mechanisms of their membranolytic action mdpi.comnih.gov. These studies have shown that the glycosides can bind to the membrane surface through a combination of hydrophobic interactions and hydrogen bonds, and that the nature of these interactions depends on the structure of both the aglycone and the sugar chains mdpi.comnih.govacs.orgnih.gov. MD simulations could be applied to this compound to understand how it partitions into and interacts with cell membranes, which could be a crucial step in its biological activity. Furthermore, MD simulations of an this compound-protein complex, following molecular docking, could be used to assess the stability of the predicted binding mode and to identify key dynamic interactions that are not apparent from static docking poses.

Mechanistic Investigations of Olaxoside S Biological Activities Non Clinical Cellular and Molecular Focus

Modulation of Cellular Signaling Pathways by Olaxoside

Cellular signaling pathways are complex networks of molecular interactions that govern cellular processes in response to internal and external stimuli. mdpi.comkhanacademy.org Ligands binding to receptors can initiate cascades involving second messengers, kinases, phosphatases, and other signaling intermediates, ultimately leading to changes in cell behavior, including gene expression and protein function. mdpi.comkhanacademy.org While the specific effects of this compound on cellular signaling pathways are not extensively documented in the provided search results, studies on related triterpenoids like oleanolic acid suggest potential interactions with pathways involved in inflammation, apoptosis, and cell proliferation. nih.gov Further research is needed to elucidate how this compound directly modulates specific signaling cascades.

Receptor Binding and Ligand-Target Interactions of this compound

Receptor binding is a fundamental mechanism by which many compounds initiate cellular responses. Ligands interact with specific binding sites on receptors, often inducing conformational changes that trigger downstream signaling. mdpi.comkhanacademy.orgopen.edu The specificity and affinity of these interactions are crucial for determining the biological effect. open.edu While the specific receptors or targets that this compound binds to have not been identified in the provided information, its triterpenoid (B12794562) saponin (B1150181) structure suggests potential interactions with cell membranes or specific protein targets. researchgate.netljmu.ac.ukresearchgate.netnih.gov Studies on other triterpenoid saponins (B1172615) have explored their interactions with various cellular components, including membrane proteins and intracellular receptors.

Enzyme Inhibition and Activation Mechanisms of this compound

Enzymes are biological catalysts that regulate the rate of biochemical reactions. bioninja.com.au Compounds can modulate enzyme activity through inhibition or activation, affecting metabolic pathways and cellular functions. bioninja.com.ausid.irkhanacademy.orgmicrobenotes.comlibretexts.org Enzyme inhibitors can act competitively by binding to the active site or non-competitively by binding to an allosteric site, altering the enzyme's conformation. bioninja.com.aukhanacademy.orglibretexts.org Enzyme activators can increase catalytic efficiency or substrate binding affinity. sid.irkhanacademy.org There is no specific information in the provided search results detailing this compound's effects on particular enzymes or its mechanisms of enzyme inhibition or activation. However, given its presence in plants with reported medicinal properties, it is plausible that this compound could interact with enzymes involved in various biological processes. researchgate.netresearchgate.netijpsonline.comjopcr.comijpsonline.comresearchgate.net

Investigations of this compound in in vitro Cell Culture Models

In vitro cell culture models are valuable tools for studying the direct effects of compounds on cells in a controlled environment, free from systemic influences. researchgate.netnih.gov Various cell lines and primary cell cultures are used to investigate cellular processes, drug interactions, and potential mechanisms of action. researchgate.netnih.govmdpi.commdpi.comnih.gov While this compound has been isolated and identified, specific detailed studies on its mechanistic effects in various in vitro cell culture models are not prominently featured in the provided search results. Some studies mention the use of cell lines (e.g., HeLa, MCF-7, Caco-2) to evaluate the cytotoxic effects of compounds from Olax species, which may contain this compound or related triterpenoids. tandfonline.comresearchgate.net These studies often assess endpoints like cell viability and proliferation.

Mechanistic Studies of this compound in Non-Human in vivo Biological Systems

Non-human in vivo models, typically laboratory animals, are used to study the biological effects and potential mechanisms of compounds within a complex living organism. nih.govnih.govmdpi.com These studies can provide insights into systemic effects, pharmacokinetics, and interactions with various tissues and organs. nih.govmdpi.com this compound has been reported to show anti-swelling properties and laxative action when administered orally to mice. ijpsonline.comjopcr.com These observations in a non-human in vivo system suggest that this compound is absorbed and interacts with biological targets to elicit these effects. However, the specific mechanistic details underlying these in vivo observations are not provided in the search results.

Cellular Uptake, Distribution, and Biotransformation of this compound in Experimental Models

Understanding how a compound is taken up by cells, distributed within tissues, and biotransformed (metabolized) is crucial for elucidating its pharmacological activity and mechanism of action. These pharmacokinetic processes influence the concentration of the compound at its site of action and the duration of its effects. While the provided search results mention the oral administration of this compound in mice ijpsonline.comjopcr.com, there is no detailed information regarding its cellular uptake, tissue distribution, or biotransformation in experimental models. Studies on other triterpenoid saponins have investigated these pharmacokinetic aspects, which can be complex due to their structure and potential interactions with transporters and metabolic enzymes.

Advanced Analytical Methodologies for Olaxoside Research

Quantitative and Qualitative Analysis of Olaxoside in Complex Biological and Plant Matrices

Effective analysis of this compound begins with its separation from the multitude of other compounds present in raw extracts. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this process, offering the necessary resolution to isolate the target analyte.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of saponins (B1172615). rsc.org For compounds like this compound, which lack strong chromophores, conventional UV detectors may offer limited sensitivity. nih.gov To overcome this, HPLC systems are often equipped with a combination of detectors.

A Photodiode Array (PDA) detector can provide multi-wavelength spectral data, which is useful for the initial characterization of compounds in a mixture. mdpi.com However, the primary challenge with many saponins is their poor UV absorption. The Evaporative Light Scattering Detector (ELSD) is particularly well-suited for the quantitative analysis of such compounds. nih.gov ELSD is a universal detector that does not rely on the optical properties of the analyte. Instead, it measures the light scattered by the analyte particles after the mobile phase has been evaporated, making it ideal for the detection of non-volatile compounds like saponins. nih.govsrce.hr This combination allows for both qualitative screening (PDA) and reliable quantification (ELSD) of this compound in complex matrices. nih.govnih.gov

Table 1: HPLC-ELSD Method Parameters for Saponin (B1150181) Analysis

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 or ODS column | Separates saponins based on hydrophobicity. | nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with formic acid) | Elutes saponins with varying polarities for effective separation. | nih.govnih.gov |

| ELSD Nebulizer Temperature | 30-40 °C | Optimizes solvent evaporation without degrading the analyte. | nih.gov |

| ELSD Gas Flow Rate | 1.5-2.5 L/min (Nitrogen) | Controls droplet size and evaporation efficiency. | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC), introduced in the early 2000s, represents a significant advancement over conventional HPLC. mdpi.com By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve significantly greater efficiency, resolution, and speed. mdpi.com For the analysis of this compound in complex plant extracts, where numerous structurally similar saponins may be present, the enhanced resolution of UHPLC is critical for accurate separation and quantification. mdpi.com The increased speed reduces analysis time from hours to minutes, boosting laboratory throughput significantly. chromatographytoday.com

Hyphenated Techniques for Comprehensive this compound Characterization

While chromatographic techniques can separate this compound, they provide limited structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for comprehensive characterization.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive identification and sensitive quantification of saponins. rsc.org Mass spectrometry provides crucial information on the molecular weight and structure of the analyte. creative-proteomics.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact saponin molecules. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights. nih.gov By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation, a unique fragmentation pattern is generated. This pattern can reveal the structure of the aglycone core and the sequence and composition of the attached sugar chains. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its fragments. nih.govyoutube.com This high degree of certainty is essential for distinguishing between compounds with very similar masses and for identifying unknown saponins in a sample. youtube.com The combination of LC with HRMS is a state-of-the-art approach for both targeted quantification and non-targeted screening of saponins in complex biological samples. nih.gov

Table 2: Application of Mass Spectrometry in Saponin Analysis

| Technique | Information Obtained | Primary Application | Reference |

|---|---|---|---|

| LC-MS | Molecular Weight | Confirmation of presence and initial identification. | nih.gov |

| LC-MS/MS | Fragmentation patterns, sugar chain sequence, aglycone structure | Detailed structural elucidation and confident identification. | nih.govmdpi.com |

| LC-HRMS | Accurate mass and elemental composition | Unambiguous identification and differentiation of isomers. | nih.govyoutube.com |

Due to their high molecular weight and low volatility, intact saponins like this compound cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com However, GC-MS is a valuable technique for characterizing the non-sugar part of the saponin, the aglycone. This involves a two-step process:

Hydrolysis: The saponin is chemically treated (typically with acid) to break the glycosidic bonds, liberating the sugar moieties and the triterpenoid (B12794562) aglycone. mdpi.comresearchgate.net

Derivatization: The liberated aglycone, which may still have low volatility, is chemically modified to make it suitable for GC analysis. A common method is trimethylsilylation. mdpi.comresearchgate.net

The resulting volatile derivative can then be analyzed by GC-MS, which provides a detailed mass spectrum of the aglycone, aiding in the structural identification of the core triterpenoid skeleton. mdpi.comnih.gov This approach is complementary to LC-MS analysis of the intact molecule.

Capillary Electrophoresis (CE) for Saponin Glycan Analysis and Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio. mdpi.comnih.gov It has proven to be a powerful tool for the analysis of saponins, offering high resolution, short analysis times, and minimal sample consumption. mdpi.com CE is particularly adept at separating closely related saponin isomers, including diastereomers, which can be challenging for HPLC. researchgate.net

One of the key applications of CE in saponin research is the analysis of the glycan (sugar) portions of the molecule. nih.gov After the glycans are cleaved from the aglycone, they can be labeled with a fluorescent tag and analyzed by CE with laser-induced fluorescence (LIF) detection. nih.gov This provides a detailed profile of the carbohydrate composition of this compound. Furthermore, CE is an excellent method for assessing the purity of isolated saponin samples, capable of detecting even minor impurities. researchgate.net

Chromatographic Fingerprinting and Metabolomics Approaches for this compound-Containing Extracts

Chromatographic Fingerprinting is a technique used to create a characteristic chemical profile, or "fingerprint," of a botanical extract. nih.gov High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose. nih.govacgpubs.org An HPLC fingerprint of an this compound-containing extract is a chromatogram that shows the pattern of all detectable chemical components. nih.gov This method is not necessarily intended to identify and quantify every single peak, but rather to ensure the consistency and quality of the extract from batch to batch. researchgate.net The World Health Organization (WHO) accepts fingerprint chromatography as a valid technique for the quality evaluation of herbal medicines. researchgate.netnih.gov By comparing the fingerprint of a new batch to that of a standardized reference extract, one can assess its authenticity and quality. researchgate.net

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites in a biological sample. mdpi.com When applied to this compound-containing extracts, it provides a detailed snapshot of the chemical composition. mdpi.com The most powerful and common technique for plant metabolomics is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). mdpi.comnih.gov This method combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of QTOF-MS, allowing for the detection and tentative identification of hundreds of compounds in a single run. frontiersin.orgmdpi.com

Metabolomics studies can be used to:

Identify a wide range of compounds in the extract, including this compound and other related saponins, flavonoids, and phenolic acids.

Compare the chemical profiles of plants grown in different geographical locations or under different environmental conditions. mdpi.com

Investigate the effects of different extraction or processing methods on the final chemical composition of the extract.

Identify potential biomarkers for quality control or to explain the biological activity of the extract.

The vast amount of data generated from metabolomics analyses is typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to identify patterns and differences between samples. researchgate.netmdpi.com

Table 2: Application of Chromatographic and Metabolomic Techniques for this compound-Containing Extracts

| Technique | Primary Objective | Instrumentation | Typical Findings |

|---|---|---|---|

| HPLC Fingerprinting | Quality control, batch-to-batch consistency, authentication. nih.govnih.gov | HPLC with Diode Array Detector (DAD) or UV Detector. nih.gov | A characteristic chromatogram with a specific pattern of peaks, used as a reference for quality assessment. mdpi.com |

| UPLC-QTOF-MS Metabolomics | Comprehensive chemical profiling, identification of known and unknown compounds, comparative analysis. mdpi.comnih.gov | UPLC coupled to a Quadrupole Time-of-Flight Mass Spectrometer. frontiersin.org | Identification of dozens to hundreds of metabolites; statistical models (e.g., PCA) showing differences between sample groups based on their chemical profiles. mdpi.com |

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Olaxoside in plant extracts?

- Methodological Answer : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment. For novel compounds, ensure comprehensive spectral data (e.g., H-NMR, C-NMR, and mass spectrometry) are cross-referenced with existing literature. For known compounds, cite established protocols for identification .

Q. What established protocols exist for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow semi-synthetic routes using precursor molecules isolated from natural sources. Optimize reaction conditions (e.g., temperature, solvent systems, catalysts) through iterative testing. Document all steps meticulously, including yield calculations and purification methods (e.g., column chromatography), to ensure reproducibility .

Q. Which in vitro assays are most effective for assessing this compound’s biological activity?

- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via TNF-α/IL-6 ELISA) with appropriate controls. Use dose-response curves to determine IC values. Validate results using positive controls (e.g., known inhibitors) and replicate experiments across multiple cell lines to confirm specificity .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

- Methodological Answer : Use databases like PubMed and Scopus with Boolean search terms (e.g., "this compound AND bioactivity"). Apply inclusion/exclusion criteria to filter studies by relevance, methodology, and publication date. Synthesize findings into a meta-analysis table highlighting gaps, such as understudied mechanisms or conflicting results .

Q. What experimental design principles apply to initial studies of this compound’s bioactivity?

- Methodological Answer : Adopt a hypothesis-driven approach with clearly defined variables (e.g., concentration ranges, exposure times). Include negative controls (e.g., solvent-only treatments) and biological replicates. Use factorial designs to test interactions between variables (e.g., pH and temperature) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

- Methodological Answer : Perform a root-cause analysis comparing methodologies (e.g., extraction protocols, assay conditions). Test hypotheses using orthogonal techniques (e.g., RNA sequencing to validate transcriptomic changes observed in microarray data). Publish detailed supplementary materials to enable replication .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Compare techniques using the following criteria:

| Method | Sensitivity | Specificity | Throughput | Cost |

|---|---|---|---|---|

| HPLC-UV | Moderate | High | Low | $$ |

|

| LC-MS/MS | High | Very High | Moderate |

| | GC-MS | Low | Moderate | High | $$$ | LC-MS/MS is preferred for trace quantification in biological samples due to superior sensitivity and specificity <span data-key="41" class="reference-num" data-pages="undefined">8</span><span data-key="42" class="reference-num" data-pages="undefined">18</span>. 8. **How do *in vivo* and *in vitro* results for this compound’s efficacy diverge, and how can this be addressed?** - **Methodological Answer**: Perform pharmacokinetic studies to assess bioavailability and metabolism differences. Use animal models with genetic or physiological relevance to human disease (e.g., murine inflammation models). Cross-validate findings using ex vivo organoid systems <span data-key="43" class="reference-num" data-pages="undefined">16</span><span data-key="44" class="reference-num" data-pages="undefined">18</span>. 9. **What strategies are effective for investigating this compound’s mechanism of action at the molecular level?** - **Methodological Answer**: Combine proteomics (e.g., affinity purification mass spectrometry) and molecular docking simulations to identify target proteins. Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) <span data-key="45" class="reference-num" data-pages="undefined">19</span>. 10. **How can researchers design studies to evaluate this compound’s synergistic effects with other compounds?** - **Methodological Answer**: Use checkerboard assays or combination index (CI) models to quantify synergy. Test varying molar ratios and apply statistical models (e.g., Chou-Talalay method) to interpret results. Include mechanistic studies (e.g., pathway analysis) to explain interactions <span data-key="46" class="reference-num" data-pages="undefined">16</span>. 11. **What validation steps ensure the purity and stability of this compound samples during long-term studies?** - **Methodological Answer**: Conduct accelerated stability testing under varying conditions (e.g., temperature, humidity). Monitor degradation via HPLC and characterize degradants using mass spectrometry. Store samples in inert atmospheres with desiccants <span data-key="47" class="reference-num" data-pages="undefined">8</span>. 12. **How can computational models predict this compound’s physicochemical and ADMET properties?** - **Methodological Answer**: Use QSAR (Quantitative Structure-Activity Relationship) models and tools like SwissADME or pkCSM. Validate predictions with experimental data (e.g., logP via shake-flask method). Cross-reference results with databases like ChEMBL <span data-key="48" class="reference-num" data-pages="undefined">19</span>. --- **References to Evidence** - Research question formulation: <span data-key="49" class="reference-num" data-pages="undefined">3</span><span data-key="50" class="reference-num" data-pages="undefined">9</span><span data-key="51" class="reference-num" data-pages="undefined">10</span> - Experimental design and reproducibility: <span data-key="52" class="reference-num" data-pages="undefined">5</span><span data-key="53" class="reference-num" data-pages="undefined">8</span> - Data analysis and contradiction resolution: <span data-key="54" class="reference-num" data-pages="undefined">7</span><span data-key="55" class="reference-num" data-pages="undefined">16</span><span data-key="56" class="reference-num" data-pages="undefined">18</span> - Advanced analytical techniques: <span data-key="57" class="reference-num" data-pages="undefined">8</span><span data-key="58" class="reference-num" data-pages="undefined">18</span><span data-key="59" class="reference-num" data-pages="undefined">19</span> This FAQ set adheres to academic rigor, prioritizes methodological clarity, and aligns with evidence-based best practices in natural product research.Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.